Trimethylolpropane diallyl ether

描述

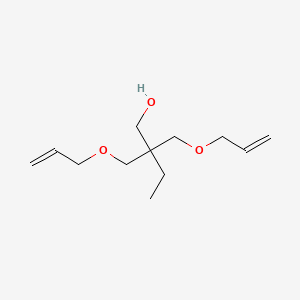

Trimethylolpropane diallyl ether is an organic compound with the molecular formula C12H22O3. It is a clear, colorless liquid that contains both allyl groups and hydroxyl groups. This compound is known for its versatility and is used in various industrial applications, particularly in the production of coatings and polymer materials .

准备方法

Synthetic Routes and Reaction Conditions: Trimethylolpropane diallyl ether can be synthesized through the Williamson esterification reaction. The process involves the reaction of trimethylolpropane with sodium hydroxide and allyl chloride. The reaction typically occurs in the presence of a solvent such as butyl ether, which acts as a reaction medium and an azeotropic dehydrating agent .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the following steps:

- Azeotropic dehydration of trimethylolpropane and alkali metal hydroxide in the presence of butyl ether to obtain trimethylolpropane alkali metal salt.

- Etherification reaction between chloropropene and the trimethylolpropane alkali metal salt.

- Removal of peroxide from the reaction fluid.

- Vacuum distillation to obtain the final product .

化学反应分析

Types of Reactions: Trimethylolpropane diallyl ether undergoes various chemical reactions, including:

Oxidation: The allyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Polymerization: The compound can undergo polymerization reactions, particularly in the presence of initiators or catalysts

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Reagents such as acyl chlorides or alkyl halides are used for esterification or etherification reactions.

Polymerization: Radical initiators or UV light can be used to initiate polymerization reactions

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Substitution: Esters or ethers.

Polymerization: Cross-linked polymer networks

科学研究应用

Applications in Polymer Chemistry

2.1 Unsaturated Polyesters:

TMPDE is primarily utilized in the formulation of unsaturated polyesters, which are essential for coatings used in automotive and marine applications. Its incorporation enhances the durability and aesthetic appeal of these coatings by providing gloss and accelerating drying times while minimizing oxygen inhibition during curing .

2.2 UV-Curable Systems:

Research has shown that TMPDE can be effectively used in UV-curable thiol-ene systems. It acts as a reactive diluent that improves the cross-linking efficiency and mechanical properties of the cured materials. Studies using real-time Fourier Transform Infrared Spectroscopy (FTIR) have demonstrated its role in monitoring the kinetics of UV curing processes .

2.3 Polymer Dispersed Liquid Crystals:

TMPDE is involved in synthesizing tetracene monomers that are key components in polymer dispersed liquid crystals (PDLCs). These materials exhibit unique optical properties, making them suitable for applications such as switchable windows and advanced display technologies .

Material Science Applications

3.1 Dendrimers:

The compound is also utilized in the synthesis of allyl ether-based dendrimers, which are highly branched macromolecules with potential applications in drug delivery and nanotechnology due to their unique structural properties .

3.2 Coatings and Adhesives:

In addition to its role in unsaturated polyesters, TMPDE enhances the performance of various coatings by improving their hardness and drying speed. Its application extends to ion exchange resins and other specialty coatings where rapid curing is critical .

Case Studies

作用机制

The mechanism of action of trimethylolpropane diallyl ether primarily involves its ability to undergo polymerization and cross-linking reactions. The allyl groups in the compound can form covalent bonds with other monomers or polymers, creating a three-dimensional network. This cross-linking enhances the mechanical properties and chemical resistance of the resulting materials .

相似化合物的比较

Trimethylolpropane allyl ether: Contains one allyl group and two hydroxyl groups.

Pentaerythritol allyl ether: Contains multiple allyl groups and hydroxyl groups.

Trimethylolpropane tris (3-mercaptopropionate): Contains three mercapto groups and is used in similar applications

Uniqueness: Trimethylolpropane diallyl ether is unique due to its combination of two allyl groups and one hydroxyl group, which provides a balance of reactivity and functionality. This makes it particularly suitable for applications requiring both polymerization and cross-linking capabilities .

生物活性

Trimethylolpropane diallyl ether (TMPDE) is a multifunctional organic compound widely used in various industrial applications, particularly in the synthesis of unsaturated polyester resins and as a cross-linking agent in polymer chemistry. Its unique chemical structure allows it to participate in a variety of chemical reactions, contributing to its biological activity. This article explores the biological activity of TMPDE, highlighting its effects on human health, potential applications in biomedical fields, and relevant research findings.

TMPDE is characterized by the molecular formula and features two allyl groups attached to a trimethylolpropane backbone. This configuration allows TMPDE to undergo polymerization and cross-linking reactions, making it valuable in resin formulations.

1. Toxicity and Safety Profile

Research indicates that TMPDE exhibits low toxicity compared to traditional monomers like styrene. A study highlighted that TMPDE displayed the greatest promise for curing fully at room temperature with minimal health hazards, making it a safer alternative for use in unsaturated polyester resins .

2. Polymerization and Cross-Linking

TMPDE is known for its role in UV-curable systems, particularly in thiol-ene reactions. A study utilized in situ rheology and real-time Fourier Transform Infrared (FTIR) spectroscopy to monitor the UV curing of a thiol-ene system containing TMPDE. The results demonstrated that the elastic modulus increased significantly during the initial stages of polymerization, indicating effective cross-linking properties .

3. Applications in Biomedical Fields

TMPDE has been investigated for its potential applications in biomedical devices, particularly as a component of transdermal sensors. Its ability to form stable polymers makes it suitable for creating biosensors that require mechanical stability and biocompatibility .

Case Studies and Research Findings

Polymerization Kinetics

The polymerization kinetics of TMPDE were studied using rheological techniques that revealed significant changes in material properties during UV curing. The critical thiol conversion at the gel point was determined to be approximately 0.71, indicating effective network formation at this threshold .

Toxicity Assessment

In comparative studies, TMPDE showed markedly lower human health hazards than conventional styrene monomers used in resin formulations. The findings suggest that TMPDE can be utilized safely within industrial settings without compromising worker safety .

Biomedical Applications

In the context of biomedical applications, TMPDE's incorporation into microneedle arrays has been shown to enhance sensor performance while maintaining structural integrity over extended periods. This application highlights its potential for use in non-invasive glucose monitoring technologies .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for TMPAE, and how can reaction parameters be optimized to improve yield and purity?

TMPAE is synthesized via Williamson ether synthesis , reacting trimethylolpropane with allyl chloride in the presence of a base (e.g., NaOH). Key parameters include temperature (optimized at 60–80°C), molar ratios of reactants, and reaction time . The Response Surface Method (RSM) has been used to systematically optimize conditions, such as reducing side products (e.g., monoether or triether residues) and achieving >90% purity. For example, a study reported 95% yield under optimized NaOH/trimethylolpropane ratios and controlled pH .

Q. What characterization techniques are essential for verifying TMPAE’s structure and purity in polymer research?

- FTIR : Confirms allyl ether (-O-CH2-CH=CH2) and hydroxyl (-OH) groups via peaks at 1645 cm⁻¹ (C=C stretch) and 3400 cm⁻¹ (O-H stretch) .

- NMR : ¹H NMR identifies allyl protons (δ 5.2–5.4 ppm for =CH2, δ 5.8–6.0 ppm for -CH=) and hydroxyl protons (δ 1.5–2.0 ppm) .

- GC-MS : Detects residual monoether and triether byproducts, critical for assessing purity .

Q. How is TMPAE utilized in photopolymerization, and what mechanisms govern its reactivity?

TMPAE serves as a multifunctional monomer in thiol-ene photopolymerization , where its allyl ether groups undergo radical-mediated reactions with thiols. The reaction follows a step-growth mechanism, enabling rapid curing and low shrinkage. Real-time FTIR and rheological studies show that >65% thiol conversion is required for gelation, with elastic modulus sharply increasing beyond this threshold .

Advanced Research Questions

Q. How do stoichiometric ratios of TMPAE and thiols influence crosslinking density and material properties in photopolymers?

A thiol:ene molar ratio of 1:1 maximizes crosslinking efficiency, as excess thiols or allyl groups reduce network uniformity. For example, a study using trimethylolpropane tris(2-mercaptoacetate) and TMPAE demonstrated that deviations from this ratio led to reduced glass transition temperatures (Tg) by 10–15°C and lower tensile strength . Dynamic mechanical analysis (DMA) and swelling experiments are recommended to quantify crosslink density .

Q. What strategies mitigate side reactions (e.g., oxidation or homopolymerization) during TMPAE-based polymer synthesis?

- Inert atmosphere : Nitrogen purging minimizes allyl group oxidation .

- Inhibitors : Adding 100–200 ppm hydroquinone or TEMPO suppresses radical homopolymerization .

- UV wavelength control : Using 365 nm light instead of broad-spectrum sources reduces unintended side reactions .

Q. How can TMPAE’s residual hydroxyl groups be functionalized to tailor polymer properties for specific applications?

Hydroxyl groups in TMPAE (from incomplete etherification) can be modified via:

- Esterification : Reacting with acyl chlorides to introduce hydrophobic chains, improving thermal stability (TGA data shows 20–30°C increase in decomposition onset) .

- Urethane formation : Using isocyanates (e.g., IPDI) to create hybrid networks with enhanced mechanical strength, as shown by a 40% increase in Young’s modulus in polyurethane-TMPAE composites .

Q. What analytical methods resolve contradictions in reported thermal stability data for TMPAE-based polymers?

Discrepancies in thermal degradation temperatures (e.g., 200–250°C in literature) arise from varying curing conditions. TGA under controlled oxygen/nitrogen atmospheres and Kissinger analysis (for activation energy calculation) clarify degradation mechanisms. For instance, oxidative environments lower degradation onset by 50°C compared to inert conditions .

Q. Methodological Guidelines

Designing experiments to study TMPAE’s role in polymer-dispersed liquid crystals (PDLCs):

- Formulation : Combine TMPAE with liquid crystals (e.g., E7) and a thiol crosslinker (e.g., pentaerythritol tetrakis(3-mercaptopropionate)) at 20–30 wt% LC loading.

- Curing : Use UV light (10–20 mW/cm²) for 5–10 minutes.

- Characterization : Electro-optical microscopy and voltage-dependent light scattering quantify switching voltages (typically 10–30 V/µm) .

Analyzing conflicting data on TMPAE’s reactivity in hybrid coatings:

Contradictory reports on cure speed vs. mechanical properties can be resolved via Arrhenius modeling of reaction kinetics and nanomechanical mapping (AFM) to correlate local crosslink density with bulk properties .

属性

IUPAC Name |

2,2-bis(prop-2-enoxymethyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2/h4-5,13H,1-2,6-11H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKDHWOPFRTWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(COCC=C)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044976 | |

| Record name | 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

682-09-7 | |

| Record name | Trimethylolpropane diallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane diallyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(allyloxymethyl)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE DIALLYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58WDK0444 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。